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Compound of Interest

Compound Name: 2,6-Dichloropyrazine

Cat. No.: B021018 Get Quote

An In-depth Review of the Chemical Structure, Properties, Synthesis, and Applications of a

Versatile Heterocyclic Intermediate

Abstract
2,6-Dichloropyrazine is a halogenated heterocyclic compound that serves as a critical building

block in the synthesis of a wide array of functional molecules. Its unique electronic properties

and reactive sites make it an invaluable intermediate in the development of pharmaceuticals

and agrochemicals. This technical guide provides a comprehensive overview of the chemical

structure, physicochemical properties, synthetic methodologies, and key applications of 2,6-
Dichloropyrazine, with a particular focus on its role in drug discovery and development.

Detailed experimental protocols, spectroscopic data analysis, and a review of its utility in the

synthesis of targeted therapies, such as ATR kinase inhibitors, are presented to support

researchers and scientists in the field.

Chemical Structure and Identification
2,6-Dichloropyrazine is an aromatic heterocyclic compound characterized by a pyrazine ring

substituted with two chlorine atoms at positions 2 and 6. The symmetrical nature of the

molecule and the electron-withdrawing effect of the nitrogen atoms and chlorine substituents

significantly influence its reactivity.

The chemical structure and key identifiers of 2,6-Dichloropyrazine are summarized in the

table below.
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Identifier Value

IUPAC Name 2,6-dichloropyrazine[1]

CAS Number 4774-14-5[2][3]

Molecular Formula C₄H₂Cl₂N₂[2][3]

Molecular Weight 148.98 g/mol

SMILES Clc1cncc(Cl)n1

InChI 1S/C4H2Cl2N2/c5-3-1-7-2-4(6)8-3/h1-2H

InChIKey LSEAAPGIZCDEEH-UHFFFAOYSA-N

Appearance White to off-white crystalline powder

Physicochemical and Spectroscopic Properties
The physical and chemical properties of 2,6-Dichloropyrazine are crucial for its handling,

storage, and application in chemical synthesis. These properties, along with spectroscopic

data, are essential for its characterization.

Physicochemical Properties
A summary of the key physicochemical properties of 2,6-Dichloropyrazine is presented in the

following table.

Property Value Reference

Melting Point 55-58 °C

Boiling Point 187.5 ± 35.0 °C at 760 mmHg

Density 1.5 ± 0.1 g/cm³

Flash Point 83.8 ± 11.5 °C

Solubility
Soluble in ethanol and

methanol. Insoluble in water.

LogP 1.57
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Spectroscopic Data Analysis
Spectroscopic techniques are fundamental for the structural elucidation and purity assessment

of 2,6-Dichloropyrazine.

¹H NMR (Proton Nuclear Magnetic Resonance): Due to the symmetrical nature of the 2,6-
Dichloropyrazine molecule, the two protons on the pyrazine ring are chemically equivalent.

Therefore, the ¹H NMR spectrum is expected to exhibit a single singlet peak. The exact

chemical shift would depend on the solvent used.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show two

distinct signals corresponding to the two sets of chemically non-equivalent carbon atoms: the

carbon atoms bonded to chlorine and the carbon atoms bonded to hydrogen.

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum of 2,6-Dichloropyrazine
would display characteristic absorption bands for C-H stretching of the aromatic ring, C=N

and C=C stretching vibrations within the pyrazine ring, and C-Cl stretching vibrations.

Mass Spectrometry (MS): The mass spectrum of 2,6-Dichloropyrazine will show a

molecular ion peak (M+) corresponding to its molecular weight. Due to the presence of two

chlorine atoms, a characteristic isotopic pattern for M, M+2, and M+4 will be observed,

reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns would

likely involve the loss of chlorine atoms and cleavage of the pyrazine ring.

Synthesis and Reactivity
Synthetic Methodologies
Several methods for the industrial production of 2,6-Dichloropyrazine have been developed. A

common approach involves the chlorination of a pyrazine precursor.

This protocol is a representative example based on patented industrial methods.

Materials:

2-Chloropyrazine

Dimethylformamide (DMF) (solvent)
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Triethylamine (catalyst)

Chlorine gas

Procedure:

In a suitable reaction vessel equipped for chlorination, a mixture of 2-chloropyrazine,

dimethylformamide, and triethylamine is prepared. A representative weight ratio is 114 parts

2-chloropyrazine, 42.5 parts dimethylformamide, and 3 parts triethylamine.

The mixture is heated to approximately 100 °C with stirring.

Chlorine gas (approximately 72 parts by weight) is bubbled through the reaction mixture.

After the addition of chlorine is complete, the reaction is held at the same temperature for an

additional 2 hours to ensure completion.

Water is then added to the reaction mixture, which is subsequently stirred for 1 hour.

The mixture is cooled to 20 °C to facilitate the crystallization of the product.

The solid 2,6-Dichloropyrazine is isolated by centrifugation and dried. The expected yield is

approximately 85%.

2-Chloropyrazine

Reaction Vessel

Chlorine Gas

Chlorination

DMF (Solvent)

Triethylamine (Catalyst)

Heating (100°C)

Workup (Water Addition & Cooling) Isolation (Centrifugation) 2,6-Dichloropyrazine
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Synthesis Workflow for 2,6-Dichloropyrazine.

Chemical Reactivity
The pyrazine ring is electron-deficient, and this effect is enhanced by the two electron-

withdrawing chlorine atoms. This makes the carbon atoms attached to the chlorine atoms

highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the

cornerstone of 2,6-Dichloropyrazine's utility as a synthetic intermediate, allowing for the

introduction of various functional groups by reaction with nucleophiles such as amines,

alcohols, and thiols.

Applications in Drug Development
2,6-Dichloropyrazine is a versatile precursor for the synthesis of a multitude of pharmaceutical

compounds. Its ability to undergo sequential and regioselective nucleophilic substitutions

allows for the construction of complex molecular architectures with desired biological activities.

Synthesis of Sulfachloropyrazine
A notable application of 2,6-Dichloropyrazine is in the synthesis of sulfachloropyrazine, a

sulfonamide antibacterial agent used in veterinary medicine.

The following is a representative protocol for the synthesis of the intermediate sulfaclozine.

Materials:

2,6-Dichloropyrazine

4-Aminobenzenesulfonamide (Sulfanilamide)

Potassium Carbonate (acid-binding agent)

Dimethylformamide (DMF) (solvent)

Dimethylbenzene (solvent)

Glacial Acetic Acid
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Activated Carbon

Procedure:

In a reactor, combine 100 parts of 2,6-dichloropyrazine, 110 parts of 4-

aminobenzenesulfonamide, 100 parts of potassium carbonate, 51 parts of

dimethylformamide, and 150 parts of dimethylbenzene.

Heat the mixture to 140-145 °C with stirring and maintain this temperature for 5 hours.

Cool the reaction mixture and add water to dissolve the solids, then allow the layers to

separate.

Transfer the aqueous phase to a decolorizing vessel and treat with activated carbon.

Filter the mixture and transfer the filtrate to an acid adjustment vessel.

Adjust the pH to 5-6 with glacial acetic acid to precipitate the sulfaclozine.

Isolate the sulfaclozine wet product by centrifugation.
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Sulfaclozine Synthesis

2,6-Dichloropyrazine

Heating
(140-145°C)

4-Aminobenzenesulfonamide

K2CO3

DMF/Dimethylbenzene

Water Addition,
Decolorization

Acidification
(pH 5-6) Sulfaclozine

Click to download full resolution via product page

Workflow for the Synthesis of Sulfaclozine.

Precursor to ATR Kinase Inhibitors
Recent advancements in cancer therapy have focused on targeting the DNA Damage

Response (DDR) pathway. Ataxia Telangiectasia and Rad3-related (ATR) kinase is a key

regulator of the DDR, and its inhibition is a promising strategy for cancer treatment. Pyrazine

derivatives, synthesized from 2,6-Dichloropyrazine, have been identified as potent and

selective ATR kinase inhibitors. These inhibitors can sensitize cancer cells to DNA-damaging

agents and exhibit single-agent activity in tumors with defective DNA repair mechanisms.

The ATR signaling pathway is activated in response to single-stranded DNA (ssDNA), which

can arise from DNA damage or replication stress. The core of the pathway involves the

recruitment of the ATR-ATRIP complex to RPA-coated ssDNA. This is followed by the

recruitment of other checkpoint proteins, leading to the activation of ATR kinase. Activated ATR

then phosphorylates a multitude of downstream targets, including Chk1, to initiate cell cycle

arrest and promote DNA repair. ATR inhibitors, derived from precursors like 2,6-
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Dichloropyrazine, block the kinase activity of ATR, thereby preventing the downstream

signaling cascade. This leads to the accumulation of DNA damage and can induce apoptosis in

cancer cells.

ATR Signaling Pathway

DNA Damage / Replication Stress

ssDNA

RPA

 binds

ATR-ATRIP Complex

 recruits

TopBP1

 recruits

ATR Kinase Activation

 activates

Chk1 Phosphorylation

Cell Cycle Arrest & DNA Repair

ATR Inhibitor
(Pyrazine Derivative)

 inhibits

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b021018?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

ATR Signaling Pathway and Point of Inhibition.

Safety and Handling
2,6-Dichloropyrazine is classified as a hazardous substance and requires careful handling.

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and

may cause respiratory irritation (H335).

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective

gloves, protective clothing, eye protection, and face protection. In case of contact with eyes,

rinse cautiously with water for several minutes.

Personal Protective Equipment (PPE): Recommended PPE includes a dust mask (type N95

or equivalent), eye shields, and gloves.

Conclusion
2,6-Dichloropyrazine is a highly valuable and versatile heterocyclic compound with significant

applications in the chemical and pharmaceutical industries. Its straightforward synthesis and

the susceptibility of its chlorine atoms to nucleophilic substitution make it an ideal starting

material for the creation of diverse and complex molecules. The role of 2,6-Dichloropyrazine
as a key intermediate in the synthesis of antibacterial agents and, more recently, in the

development of targeted cancer therapies such as ATR kinase inhibitors, highlights its

continued importance in advancing medicinal chemistry. This guide has provided a detailed

technical overview to aid researchers and drug development professionals in harnessing the

full potential of this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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